molecular formula C14H11NO6S B3058596 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid CAS No. 90352-45-7

4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid

Cat. No. B3058596
CAS RN: 90352-45-7
M. Wt: 321.31 g/mol
InChI Key: XKZJPKKNPZIAMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of the sulfonyl group and the nitro group onto the benzene ring. Researchers have explored various synthetic routes, optimizing conditions to achieve high yields. Notably, the N,N’-Bis(p-toluenesulfonyl)hydrazine compound serves as a precursor in the synthesis of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid .

Scientific Research Applications

Synthesis Techniques

Spectral Studies and Chemical Reactions

Research on novel alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates and their sulfinyl derivatives provides insights into the compound's reactivity and structural properties. Spectral studies, including IR, NMR, and mass spectra, offer a detailed understanding of these esters. The findings reveal a linear relationship between benzylic proton shift values and substituent effects, furthering our knowledge of chemical bonding and reactivity in sulfonyl-containing compounds (A. El-Bardan, 1992).

Biological Applications

The use of related compounds in biological studies, such as the determination of tissue sulfhydryl groups, showcases the potential of 4-[(4-Methylphenyl)sulfonyl]-3-nitrobenzoic acid derivatives in biomedical research. A specific water-soluble aromatic disulfide synthesized for this purpose has proven useful in studying biological materials, offering a new tool for biochemical analysis (G. Ellman, 1959).

Antimicrobial Activity

The antimicrobial properties of sulfonamide and carbamate derivatives synthesized from related precursors highlight the compound's relevance in developing new therapeutic agents. These studies not only showcase the antimicrobial efficacy of the synthesized compounds but also emphasize the importance of structural modifications in enhancing biological activity (D. B. Janakiramudu et al., 2017).

Coordination Chemistry

Research into the coordination and rearrangement of related compounds, such as 1-[(4-methylphenyl)-sulfonamido]-2-[1-(2-pyridylmethylidene)amino]benzene, demonstrates the compound's utility in coordination chemistry. These studies provide valuable insights into the complex interactions and potential applications of sulfonyl-containing compounds in creating novel metal complexes (M. R. Bermejo et al., 2000).

properties

IUPAC Name

4-(4-methylphenyl)sulfonyl-3-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO6S/c1-9-2-5-11(6-3-9)22(20,21)13-7-4-10(14(16)17)8-12(13)15(18)19/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZJPKKNPZIAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384114
Record name 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90352-45-7
Record name 4-[(4-methylphenyl)sulfonyl]-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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